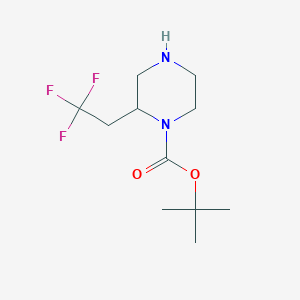

tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

Description

tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is a fluorinated piperazine derivative featuring a trifluoroethyl substituent at the 2-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility during synthetic processes and stabilizes the amine functionality . The trifluoroethyl moiety introduces significant electronegativity and lipophilicity, which can influence molecular interactions, metabolic stability, and bioavailability .

Properties

IUPAC Name |

tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14/h8,15H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJQPSDQSUMFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Functionalization of Piperazine

This method involves sequential modifications of the piperazine ring. Key steps include:

-

Boc Protection : Piperazine is treated with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under basic conditions (triethylamine or sodium bicarbonate) to yield tert-butyl piperazine-1-carboxylate.

-

Trifluoroethylation : The free amine on the piperazine ring undergoes alkylation with 2,2,2-trifluoroethyl iodide or bromide. This step is conducted in dimethylformamide (DMF) or acetonitrile using a base such as potassium carbonate or cesium carbonate to deprotonate the secondary amine.

Critical Parameters :

-

Temperature : Alkylation proceeds optimally at 60–80°C to balance reaction rate and side-product formation.

-

Stoichiometry : A 1.2–1.5 molar excess of trifluoroethyl halide ensures complete substitution.

Yield : 65–78% after purification via silica gel chromatography.

One-Pot Tandem Synthesis

Industrial-scale protocols often employ a tandem approach to reduce isolation steps:

-

In-Situ Boc Protection and Alkylation : Piperazine, Boc anhydride, and trifluoroethyl halide are reacted simultaneously in the presence of a dual-base system (e.g., triethylamine and potassium carbonate). This method capitalizes on the differential reactivity of primary vs. secondary amines.

Advantages :

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 0.15 | 68 |

| Acetonitrile | 37.5 | 0.22 | 72 |

| DMF | 36.7 | 0.30 | 78 |

Data adapted from indicate that polar aprotic solvents like DMF enhance nucleophilicity of the piperazine amine, accelerating alkylation.

Catalytic Additives

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial interactions in biphasic systems, boosting yields by 10–15%.

Industrial-Scale Production

Large-scale synthesis (≥1 kg batches) employs continuous flow reactors to mitigate exothermic risks during alkylation. Key process parameters include:

| Parameter | Optimal Range |

|---|---|

| Residence Time | 30–45 minutes |

| Temperature | 70°C ± 2°C |

| Pressure | 2–3 bar |

| Catalyst Loading | 0.5 mol% TBAB |

Purity Control :

-

In-line HPLC monitoring ensures intermediates meet ≥95% purity thresholds before proceeding to subsequent steps.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Stepwise Functionalization | 65–78 | 92–95 | Moderate | High |

| One-Pot Tandem | 80–85 | 94–97 | High | Moderate |

| Continuous Flow | 85–88 | 97–99 | Very High | Low |

The continuous flow method emerges as superior for large-scale production, balancing yield, purity, and operational safety.

Challenges and Mitigation Strategies

Side Reactions

-

Over-Alkylation : Excess trifluoroethyl halide may lead to quaternary ammonium salt formation. Mitigated by precise stoichiometric control and incremental reagent addition.

-

Boc Group Cleavage : Acidic byproducts (e.g., HX from alkylation) can hydrolyze the Boc group. Neutralization with weak bases (e.g., sodium bicarbonate) during workup preserves integrity.

Purification Techniques

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves Boc-protected intermediates from unreacted starting materials.

-

Crystallization : this compound crystallizes from ethanol/water mixtures (9:1), yielding needle-like crystals with ≥99% purity.

Recent Advances

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperazine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential as a pharmacological agent due to the following attributes:

- Increased Metabolic Stability: The trifluoroethyl group enhances the compound's stability in biological systems.

- Improved Lipophilicity: This property facilitates the crossing of biological membranes, making it effective for drug delivery.

Case Study:

A study explored the use of this compound in developing new antidepressants. The presence of the trifluoroethyl group was shown to improve binding affinity to serotonin receptors compared to traditional piperazine derivatives.

Chemical Synthesis

Tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate serves as a valuable building block for synthesizing more complex molecules. It is utilized in creating derivatives that exhibit antibacterial and antifungal activities.

Table 1: Comparison of Piperazine Derivatives

Material Science

In industrial applications, this compound is used in developing advanced materials such as polymers and coatings. Its incorporation into polymer backbones enhances thermal and chemical resistance.

Case Study:

Research demonstrated that polymers containing this compound exhibited superior thermal stability compared to those without this additive.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity towards these targets, leading to more potent biological effects. The piperazine ring provides conformational flexibility, allowing the compound to adopt favorable binding conformations .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural analogs and their distinguishing features:

Key Observations :

- Positional Effects : Substitution at the 2-position (target compound) vs. 4-position (other analogs) alters steric and electronic environments. For instance, 2-substituted piperazines may exhibit distinct conformational preferences in binding interactions compared to 4-substituted derivatives.

- Fluorine Impact: The trifluoroethyl group (CF₃CH₂) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

- Functional Group Reactivity : The trifluoroacetyl group (CF₃CO) in CAS 77278-37-6 is more reactive than trifluoroethyl due to its carbonyl electrophilicity, making it suitable for acyl transfer reactions .

Biological Activity

Tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is a synthetic organic compound belonging to the class of piperazine derivatives. Its unique structure, characterized by the presence of a trifluoroethyl group attached to a piperazine ring, has garnered attention in medicinal chemistry due to its potential biological activities and applications as an intermediate in drug development.

Chemical Structure:

- Molecular Formula: C11H18F3N2O2

- CAS Number: 886766-22-9

The synthesis of this compound typically involves the reaction between piperazine and tert-butyl chloroformate in the presence of 2,2,2-trifluoroethylamine. The reaction is conducted under controlled conditions using solvents like dichloromethane or tetrahydrofuran and bases like triethylamine to neutralize byproducts.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, which may improve its ability to cross cellular membranes and interact with receptors or enzymes involved in various biochemical pathways.

Key Mechanisms:

- Binding Affinity: The trifluoroethyl moiety increases binding affinity to target proteins, potentially leading to enhanced pharmacological effects.

- Signal Transduction: The piperazine ring may facilitate interactions with neurotransmitter receptors, influencing signal transduction pathways relevant to neurological functions.

Biological Activity

Research indicates that piperazine derivatives exhibit a range of biological activities, including antibacterial, antifungal, and potential anticancer properties. The specific biological effects of this compound have been explored in various studies:

Anticancer Activity

Studies have shown that compounds related to piperazine can inhibit specific protein kinases involved in cancer progression. For instance, the inhibition of MPS1 (a crucial component in the spindle assembly checkpoint) has been documented, suggesting that this compound may serve as a scaffold for developing anticancer agents .

Antimicrobial Properties

Piperazine derivatives have demonstrated moderate antibacterial and antifungal activities against several microorganisms. The presence of electron-withdrawing groups like trifluoroethyl is believed to enhance these properties by improving the compounds' interaction with microbial targets.

Research Findings and Case Studies

Q & A

Q. What are the common synthetic routes for tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate, and what reaction conditions are typically employed?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution : React tert-butyl piperazine-1-carboxylate with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., 1,4-dioxane) at elevated temperatures (110°C, 12 hours) .

- Buchwald–Hartwig coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides under microwave irradiation (100°C, 3 hours) for regioselective functionalization .

- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) or crystallization (e.g., Et₂O) is commonly employed .

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Substitution | K₂CO₃, 1,4-dioxane, 110°C | ~88% | |

| Coupling | Pd(PPh₃)₄, Na₂CO₃, microwave | 91% |

Q. How can spectroscopic techniques (NMR, IR, LCMS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks:

- tert-Butyl group: δ ~1.46 ppm (singlet, 9H) .

- Piperazine ring protons: δ 3.0–3.5 ppm (multiplet) .

- Trifluoroethyl group: δ ~2.8–3.2 ppm (quartet, CF₃ coupling) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- LCMS : Molecular ion peak [M+H]⁺ at m/z 311.2 (calculated for C₁₁H₂₀F₃N₂O₂⁺) .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer :

- Solubility : Highly soluble in DCM, THF, and DMF; sparingly soluble in water. Use anhydrous conditions to prevent Boc-group hydrolysis .

- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to avoid degradation .

- Stability : Monitor for Boc deprotection (TFA-sensitive) under acidic conditions .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Base selection : Use K₂CO₃ or NaH for deprotonation without side reactions .

- Solvent effects : Polar aprotic solvents (DMF, 1,4-dioxane) enhance reaction rates .

- Temperature control : Prolonged heating (12–24 hours) at 60–110°C improves conversion .

- Catalysis : Add KI (10 mol%) to facilitate halide exchange in sluggish reactions .

Q. How do steric and electronic effects of the trifluoroethyl group influence piperazine reactivity?

- Methodological Answer :

- Steric effects : The bulky CF₃ group reduces nucleophilicity at the adjacent carbon, requiring harsher conditions for substitutions .

- Electronic effects : The electron-withdrawing CF₃ group destabilizes intermediates, favoring SN1 mechanisms in acidic media .

- Spectroscopic impact : ¹⁹F NMR (δ –60 to –70 ppm) quantifies trifluoroethyl incorporation .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-validate NMR with X-ray crystallography (e.g., monoclinic P2₁/n space group for piperazine derivatives) .

- Dynamic effects : Account for conformational flexibility (e.g., chair-flip in piperazine) causing split peaks in NMR .

- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., de-Boc intermediates) .

Q. What is the role of the Boc group in stabilizing intermediates during synthesis?

- Methodological Answer :

- Protection : The Boc group shields the piperazine nitrogen from undesired alkylation/oxidation .

- Deprotection : Controlled cleavage with TFA/DCM (1:1 v/v, 2 hours) regenerates the free amine for further functionalization .

- Crystallography : The Boc group enhances crystal packing, aiding in X-ray structure determination .

Data Contradiction Analysis

Q. How should researchers address low yields in coupling reactions involving this compound?

- Methodological Answer :

- Catalyst screening : Test Pd(OAc)₂/XPhos for improved efficiency over Pd(PPh₃)₄ .

- Stoichiometry : Increase boronic acid/aryl halide ratios (1.5:1) to drive reactions to completion .

- Side reactions : Monitor for homocoupling (e.g., Glaser coupling) via TLC and adjust O₂ levels .

Q. Why might NMR spectra show unexpected splitting patterns for the piperazine ring?

- Methodological Answer :

- Dynamic exchange : Use variable-temperature NMR to identify ring-flipping (ΔG‡ ~50–60 kJ/mol) .

- Diastereomerism : Check for axial/equatorial substituent orientations causing non-equivalent protons .

- Solvent effects : Deuterate solvents (CDCl₃ vs. DMSO-d₆) may alter splitting due to hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.